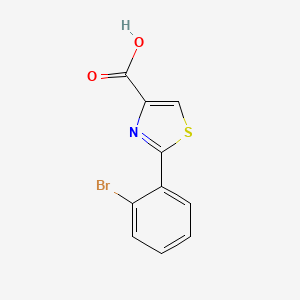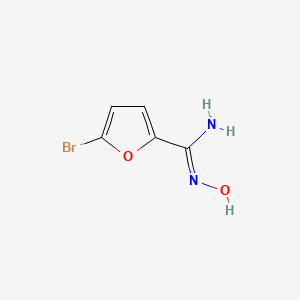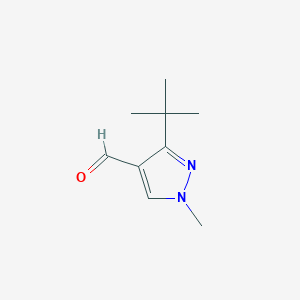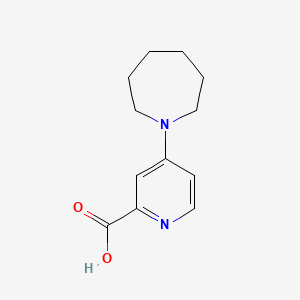![molecular formula C11H8BrN3S B1373537 6-(4-Bromofenil)imidazo[2,1-b][1,3]tiazol-5-amina CAS No. 92545-85-2](/img/structure/B1373537.png)
6-(4-Bromofenil)imidazo[2,1-b][1,3]tiazol-5-amina
Descripción general
Descripción
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
Aplicaciones Científicas De Investigación
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit antimycobacterial properties . These compounds have been shown to interact with the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , suggesting a potential target for 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine.
Mode of Action
Related imidazo[2,1-b]thiazole derivatives have been suggested to inhibit the growth of mtb by interacting with pantothenate synthetase . Molecular docking and dynamics studies have been used to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
The inhibition of pantothenate synthetase, as seen with similar compounds , would likely disrupt the biosynthesis of Coenzyme A (CoA), a crucial cofactor in numerous biochemical reactions.
Pharmacokinetics
Similar imidazo[2,1-b][1,3]thiazole derivatives have been designed with in silico admet prediction , suggesting potential bioavailability.
Result of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have shown significant in vitro antitubercular activity , suggesting that 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine may have similar effects.
Análisis Bioquímico
Biochemical Properties
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, influencing cell signaling pathways. Additionally, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can bind to proteins involved in DNA replication and repair, potentially affecting cellular proliferation and genomic stability .
Cellular Effects
The effects of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . It can also modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can interact with DNA, leading to changes in gene expression. It can also modulate the activity of transcription factors, which are proteins that regulate the transcription of specific genes . These interactions result in alterations in cellular processes such as proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The effects of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential enzymes and proteins, leading to cellular damage and organ dysfunction.
Metabolic Pathways
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The metabolites of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic anion transporters . Once inside the cell, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can influence its activity and function. This compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can be found in the cytoplasm, where it can interact with metabolic enzymes and signaling proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]thiazoles, while oxidation can produce sulfoxides or sulfones.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzimidazoles: These compounds have a similar imidazole ring but differ in the fused ring system, affecting their reactivity and applications.
Thiazoles: Simple thiazole derivatives lack the imidazole ring but can still exhibit significant biological activity.
Uniqueness
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMDJZPQHVRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)



![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)


![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)


![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)


